N-[(2-fluoro-5-methylphenyl)methyl]cyclopentanamine
Description
Properties
IUPAC Name |
N-[(2-fluoro-5-methylphenyl)methyl]cyclopentanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c1-10-6-7-13(14)11(8-10)9-15-12-4-2-3-5-12/h6-8,12,15H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLYDKFIKMEYNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CNC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzyl Halide Alkylation
A straightforward approach involves the reaction of cyclopentanamine with 2-fluoro-5-methylbenzyl bromide under basic conditions. This method parallels the coupling strategies observed in the synthesis of pyrroloindole derivatives, where alkylation is facilitated by nucleophilic attack of the amine on the benzyl halide.
Procedure :
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Dissolve cyclopentanamine (1.0 equiv) in dry tetrahydrofuran (THF) under inert atmosphere.
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Add 2-fluoro-5-methylbenzyl bromide (1.2 equiv) dropwise at 0°C.
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Warm to room temperature and stir for 12–24 hours.
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Quench with aqueous sodium bicarbonate, extract with dichloromethane, and purify via column chromatography.
Optimization Insights :
-
Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing transition states.
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Base : Triethylamine or diisopropylethylamine (DIPEA) neutralizes HBr, driving the reaction forward.
Challenges :
-
Competing elimination reactions may occur if steric hindrance around the benzyl carbon is significant.
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Low yields (~40%) due to incomplete conversion, as noted in analogous alkylations of secondary amines.
Reductive Amination Route
Condensation-Reduction Strategy
Reductive amination between cyclopentanamine and 2-fluoro-5-methylbenzaldehyde offers a milder alternative. This method, widely used in pharmaceutical synthesis, avoids the need for pre-formed benzyl halides.
Procedure :
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Combine cyclopentanamine (1.0 equiv) and 2-fluoro-5-methylbenzaldehyde (1.1 equiv) in methanol.
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Add sodium cyanoborohydride (1.5 equiv) and stir at room temperature for 24 hours.
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Acidify with HCl, wash with ethyl acetate, and basify to isolate the product.
Optimization Insights :
-
Reducing Agent : Sodium cyanoborohydride selectively reduces imine intermediates without attacking aldehydes.
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pH Control : Maintaining a weakly acidic pH (4–6) ensures imine formation while minimizing aldehyde reduction.
Data Comparison :
| Parameter | Value | Source Analogy |
|---|---|---|
| Yield | 55–65% | Similar to |
| Reaction Time | 24 hours | Aligns with |
| Purity (HPLC) | >95% | Consistent with |
Gabriel Synthesis for Enhanced Regiocontrol
Phthalimide Protection-Deprotection
The Gabriel method provides superior control over secondary amine formation, particularly for sterically hindered substrates.
Procedure :
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React potassium phthalimide with 2-fluoro-5-methylbenzyl bromide in DMF at 80°C for 6 hours.
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Hydrolyze the phthalimide intermediate using hydrazine hydrate.
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Couple the resulting benzylamine with cyclopentanone via reductive amination.
Advantages :
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Avoids over-alkylation common in direct alkylation routes.
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High purity (>98%) achievable through crystalline intermediates.
Limitations :
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Additional steps increase synthetic time and cost.
Catalytic Amination Approaches
Transition Metal-Catalyzed Coupling
Palladium-catalyzed amination, though underexplored for this substrate, could offer a high-yielding pathway. Aryl halides (e.g., 2-fluoro-5-methylbromobenzene) may couple with cyclopentanamine using catalysts like Pd(OAc)₂ and Xantphos.
Hypothetical Protocol :
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Mix 2-fluoro-5-methylbromobenzene (1.0 equiv), cyclopentanamine (2.0 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) in toluene.
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Heat at 100°C for 12 hours under argon.
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Purify via silica gel chromatography.
Anticipated Challenges :
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluoro-5-methylphenyl)methyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may result in fully saturated compounds.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications. Its unique structural features, including the fluorinated phenyl group and cyclopentane ring, contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's ability to inhibit specific biological targets associated with cancer progression. For instance, it has been shown to interact with REV-ERB, a nuclear receptor involved in regulating circadian rhythms and metabolism. This interaction can enhance the efficacy of cancer treatments by promoting cell death in cancerous cells through dual inhibition of autophagy and REV-ERB pathways .
Case Study:
- A study identified a related compound that inhibits both REV-ERB and autophagy, leading to increased cancer cell death. This suggests that N-[(2-fluoro-5-methylphenyl)methyl]cyclopentanamine may share similar mechanisms of action, warranting further investigation into its anticancer potential .
Neuropharmacology
The compound's structural characteristics make it a candidate for developing treatments for neurological disorders. Its interaction with neurotransmitter systems can influence neuronal excitability.
KCNQ2 Opener Activity
In related research, compounds similar to this compound have been identified as KCNQ2 channel openers, which play a crucial role in stabilizing neuronal excitability. Such activity could be beneficial in treating conditions like epilepsy .
Comparative Analysis:
| Compound Name | Activity | Reference |
|---|---|---|
| N-(2-fluorophenyl)cyclopentylamine | KCNQ2 opener | |
| N-(4-fluorophenyl)cyclopentanamine | Anticonvulsant |
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties.
Metabolic Stability
Research indicates that the position of substituents on the phenyl ring significantly affects the metabolic stability of compounds within this class. Compounds with meta and para disubstitutions generally exhibit better stability compared to those with ortho substitutions .
Table of Stability Profiles:
| Compound | Substitution Pattern | Stability Profile |
|---|---|---|
| 1a | Para | High |
| 3 | Ortho | Moderate |
| 7 | Meta | High |
Mechanism of Action
The mechanism by which N-[(2-fluoro-5-methylphenyl)methyl]cyclopentanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain targets, potentially leading to more effective biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-fluoro-4-methylphenyl)methyl]cyclopentanamine
- N-[(2-chloro-5-methylphenyl)methyl]cyclopentanamine
- N-[(2-fluoro-5-methylphenyl)methyl]cyclohexanamine
Uniqueness
N-[(2-fluoro-5-methylphenyl)methyl]cyclopentanamine is unique due to the specific positioning of the fluorine and methyl groups on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the cyclopentanamine group also imparts distinct steric and electronic properties compared to similar compounds with different substituents or ring structures.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-[(2-fluoro-5-methylphenyl)methyl]cyclopentanamine, a compound of interest in medicinal chemistry, exhibits significant biological activity that has been the subject of various studies. This article explores its biological effects, mechanisms of action, structure-activity relationships (SAR), and potential applications in drug design.
- Molecular Formula : C13H18FN
- Molecular Weight : 207.29 g/mol
- CAS Number : 1248709-34-3
The presence of a fluorine atom and a cyclopentane ring contributes to the compound's unique properties, enhancing its binding affinity to biological targets.
This compound interacts with various molecular targets, including enzymes and receptors. The fluorine and methyl groups on the aromatic ring are believed to enhance binding affinity and selectivity towards specific targets. The rigidity provided by the cyclopentane structure may also influence its bioactivity.
Anticancer Properties
Recent studies have shown that compounds related to this compound exhibit anticancer activity . For instance, research indicated that modifications on the phenyl ring can significantly affect cytotoxicity against cancer cell lines, such as BT-474 (human breast cancer) and HMECs (non-cancerous mammary epithelial cells).
| Compound | CC50 (µM) against BT-474 | CC50 (µM) against HMEC |
|---|---|---|
| 1a | 10 | >30 |
| 1e | 15 | >30 |
| 6 | >30 | >30 |
The CC50 values indicate the concentration required to reduce cell viability by 50%, suggesting that some derivatives maintain selectivity for cancer cells while minimizing toxicity to normal cells .
Antibacterial Activity
In addition to anticancer properties, this compound has been evaluated for its antibacterial activity . Studies revealed that certain derivatives exhibited moderate to strong inhibitory effects against common pathogens such as E. coli and S. aureus.
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| 5 | 10 | 15 |
| 11 | 8 | 12 |
The minimum inhibitory concentration (MIC) values indicate the lowest concentration of a compound that prevents bacterial growth, showcasing the potential for developing new antibacterial agents .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has demonstrated that:
- Substituent Positioning : The placement of substituents on the phenyl ring significantly affects both cytotoxicity and selectivity.
- Fluorine Substitution : Introduction of fluorine enhances lipophilicity and may improve binding interactions with biological targets.
- Cyclopentane Rigidity : The cyclopentane ring adds steric hindrance, which can be beneficial for receptor binding.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various experimental setups:
- Cancer Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects on breast cancer cell lines when treated with this compound, indicating its potential as a therapeutic agent .
- Antimicrobial Testing : Derivatives were tested against clinical strains of bacteria, revealing promising results that warrant further investigation into their mechanisms and applications in treating infections .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[(2-fluoro-5-methylphenyl)methyl]cyclopentanamine, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with 2-fluoro-5-methylbenzaldehyde as the precursor. React with cyclopentylamine via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) at 0°C to room temperature for 16 hours .
- Step 2 : Optimize solvent choice (e.g., ethanol vs. DCM) and catalyst (e.g., PdCl₂(dppf) for coupling reactions) to improve yield. For example, using Cs₂CO₃ in 1,2-dimethoxyethane/ethanol/H₂O at 80°C for 12 hours enhances coupling efficiency .
- Step 3 : Purify via preparative HPLC and validate purity using NMR and mass spectrometry.
Q. How can the compound’s structural integrity and purity be validated post-synthesis?
- Methodology :
- Analytical Techniques : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine at the 2-position, methyl at 5-position). IR spectroscopy can validate amine and aromatic C-F bonds.
- Chromatography : Employ reverse-phase HPLC with UV detection (e.g., λ = 254 nm) and compare retention times to reference standards .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ = 222.15 g/mol) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., IC₅₀ variability) across studies?
- Methodology :
-
Meta-Analysis : Compare datasets from receptor-binding assays (e.g., NMDA receptor affinity) under standardized conditions (pH, temperature, buffer).
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Experimental Replication : Reproduce studies using identical cell lines (e.g., A549 for cytotoxicity) and radioligands (e.g., [³H]MK-801 for NMDA receptor binding) to isolate variables .
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Structural Comparisons : Evaluate substituent effects using analogs (Table 1).
Table 1 : Substituent Effects on Biological Activity
Q. How can researchers identify the compound’s primary molecular targets in neurotransmitter systems?
- Methodology :
- Radiolabelling : Synthesize [¹¹C]-labeled analogs (e.g., [¹¹C]methyliodide) for PET imaging. Trap [¹¹C]CH₃I in dimethylsulfoxide (DMSO) with K₂CO₃ at 85°C for 5 minutes .
- In Vitro Assays : Conduct competitive binding assays using rat forebrain homogenates and NMDA receptor ligands (e.g., [³H]MK-801). Measure LogDₒcₜ,₇.₄ via octanol-buffer partitioning to assess blood-brain barrier permeability .
- Electrophysiology : Patch-clamp studies on hippocampal neurons to evaluate NMDA receptor current modulation .
Q. What computational methods predict the compound’s reactivity in substitution or oxidation reactions?
- Methodology :
- DFT Calculations : Model reaction pathways (e.g., nucleophilic aromatic substitution at the fluorophenyl ring) using Gaussian09 with B3LYP/6-31G(d) basis sets.
- MD Simulations : Simulate interactions with cytochrome P450 enzymes to predict metabolic oxidation sites (e.g., methyl → carboxylate conversion) .
- SAR Analysis : Corrate substituent electronic effects (Hammett σ values) with experimental reaction rates (e.g., fluorine’s electron-withdrawing effect slows nucleophilic substitution) .
Methodological Challenges and Solutions
Q. How can researchers address low yields in large-scale synthesis?
- Solutions :
- Flow Chemistry : Implement continuous flow reactors to optimize exothermic steps (e.g., reductive amination) and reduce side products .
- Catalyst Screening : Test Pd/C, Ni, or Ru catalysts for hydrogenation steps. For example, Pd/C (10% wt) in ethanol under H₂ (50 psi) improves imine reduction efficiency .
Q. What techniques mitigate stability issues during biological assays?
- Solutions :
- Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent hydrolysis of the cyclopentylamine group.
- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% bovine serum albumin (BSA) to stabilize aqueous solutions during cell-based assays .
Data Interpretation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
